Glycosylation Regioselectivity: 2,6-Dibromo vs. 2,6-Bis(methylthio) Purine – Divergent Isomer Profiles
In sodium salt glycosylation reactions with 1-chloro-3,5-di-p-toluyl-α-D-erythro-pentofuranose in acetonitrile, 2,6-dibromopurine yields a distinct isomer distribution compared to 2,6-bis(methylthio)purine and 6-chloropurines. Specifically, 2,6-dibromopurine affords the 9-β and 9-α isomers as major and minor products, with only a lesser amount of the 7-β isomer [1]. In contrast, 2,6-bis(methylthio)purine yields 9-β and 7-β isomers as major and minor products [1]. 6-Chloropurines have been reported to give only 9-β and 7-β nucleosides [1].
| Evidence Dimension | Glycosylation Isomer Distribution |
|---|---|
| Target Compound Data | 9-β (major), 9-α (minor), 7-β (lesser) |
| Comparator Or Baseline | 2,6-Bis(methylthio)purine: 9-β (major), 7-β (minor); 6-Chloropurines: 9-β (major), 7-β (minor) only |
| Quantified Difference | Qualitative alteration of isomer profile—2,6-dibromopurine uniquely favors 9-α formation |
| Conditions | Sodium salt glycosylation with 1-chloro-3,5-di-p-toluyl-α-D-erythro-pentofuranose in acetonitrile |
Why This Matters
The altered isomer profile dictates synthetic route planning for nucleoside analog libraries where 9-α vs. 9-β configuration is critical for biological target engagement.
- [1] Kazimierczuk Z, Vilpo J, Hildebrand C, Wright G. Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines. J Med Chem. 1990;33(6):1683-1687. View Source
